molecular formula C7H7BO3 B188256 4-Formylphenylboronic acid CAS No. 87199-17-5

4-Formylphenylboronic acid

Cat. No. B188256
CAS RN: 87199-17-5
M. Wt: 149.94 g/mol
InChI Key: VXWBQOJISHAKKM-UHFFFAOYSA-N
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Description

4-Formylphenylboronic acid (4-FPBA) is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes and as a bactericide .


Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The synthesis involves several steps, including the acetalization of the aldehyde group, the formation of the Grignard compound with magnesium, and reaction with tri-n-butyl borate . More recently, an improved process has been patented using less expensive starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate .


Molecular Structure Analysis

Geometry optimization was performed for the eight possible conformations of 4-formylyphenylboronic acid using the DFT/B3LYP method with the 6-311++G (d, p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .


Chemical Reactions Analysis

4-Formylphenylboronic acid is a substrate for Suzuki cross-coupling reactions . It can be used as a reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling in water and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .


Physical And Chemical Properties Analysis

4-Formylphenylboronic acid crystallizes in colorless needles or is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .

Scientific Research Applications

  • Bioorthogonal Coupling Reactions :4-Formylphenylboronic acid is used in the rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This reaction is beneficial for protein conjugation and is orthogonal to protein functional groups, making it useful for couplings under physiologically compatible conditions (Dilek et al., 2015).

  • Structural and Vibrational Studies :The compound has been studied for its conformational, structural, and vibrational properties using various spectroscopic methods and theoretical calculations. Such studies are important for understanding the reactivity and properties of the molecule (Tanış et al., 2020).

  • Polymer Nanoparticles for Insulin Release :4-Formylphenylboronic acid conjugated chitosan has been formulated into insulin-containing nanoparticles. These nanoparticles have potential as a self-regulated insulin delivery system for diabetes treatment, demonstrating the versatility of 4-formylphenylboronic acid in drug delivery systems (Siddiqui et al., 2016).

  • Adsorption Mechanism Studies :Studies using spectroscopic methods have been conducted to understand the influence of substituents on the adsorption mechanism of phenylboronic acids, including 4-formylphenylboronic acid. These studies are vital for applications in surface chemistry and material science (Piergies et al., 2013).

  • Synthesis of Benzoboroxoles :The reaction of 4-formylphenylboronic acids with activated olefins has been used to synthesize functionalized benzoboroxoles, which are important for developing new pharmaceuticals (Kumar et al., 2010).

  • Dynamic Covalent Self-Assembly :4-Formylphenylboronic acid is used in orthogonal dynamic covalent self-assembly for constructing polymer hollow nanocapsules and thin films. This application is significant in the field of materials science for designing stimulus-responsive smart materials (Tian et al., 2020).

  • Antimicrobial Activity Studies :Research has been conducted on the synthesis, properties, and antimicrobial activity of formylphenylboronic acids, indicating their potential as antibacterial agents (Adamczyk-Woźniak et al., 2020).

Safety And Hazards

4-Formylphenylboronic acid may cause an allergic skin reaction . It is toxic to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

4-Formylphenylboronic acid is an important intermediate in the synthesis of active compounds in pharmaceutical industries and is highly effective and important for enzyme stabilizers, inhibitors, and bactericides . It is expected that the demand for this compound will continue to grow due to its wide range of applications .

properties

IUPAC Name

(4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWBQOJISHAKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074887
Record name 4-Formylphenylboronic acid
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Molecular Weight

149.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Formylphenylboronic acid

CAS RN

87199-17-5
Record name 4-Formylphenylboronic acid
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Record name Boronic acid, B-(4-formylphenyl)-
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Record name Boronic acid, B-(4-formylphenyl)-
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Record name 4-Formylphenylboronic acid
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Record name 4-formylphenylboronic acid
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Record name Boronic acid, B-(4-formylphenyl)
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Record name BORONIC ACID, B-(4-FORMYLPHENYL)-
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, 3.65 g of magnesium turnings are covered with 15 ml of anhydrous THF and treated with 0.5 ml of 1,2-dibromoethane. Gentle warming leads to a vigorous reaction. After the reaction has subsided, the solvent is pipetted off with a pipette, treated with 40 ml of anhydrous THF and 1/3 of a solution of 32 g of the product 1a) in 30 ml of anhydrous THF are added. The reaction is started with Red-Al and by warming. The remainder of the product from 1a) is then added dropwise within the course of 35 min. After dropwise addition is complete, the mixture is boiled under reflux for a further 1 h. The Grignard product is then added dropwise to a solution, cooled to -68° C., of 33.5 ml of tributyl borate under an argon atmosphere in 50 ml of THF. After 30 min, the cooling is removed. The mixture is then stirred at RT for 1 h. It is then concentrated, the honey-colored oil is taken up in 100 ml of ether and 80 ml of Ace-cold H2SO4 (1M) are added. The ether phase is separated off and extracted twice more with 50 ml of ether, concentrated and 30% strength (6N) KOH is added until an alkaline reaction (pH 14) occurs. 70 ml of H2O are added and the butanol is removed azeotropically at 35°-40° C. in a high vacuum. This process is repeated again with 50 ml of H2O. The residue is rendered acidic with 1M H2SO4 (pH 1) and boiled for 30 min. The title compound is obtained as a pale yellow solid by filtration. m.p.=255°-260° C.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
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reactant
Reaction Step Two
Quantity
0.5 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
1a
Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
33.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
reactant
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[Compound]
Name
product 1a
Quantity
32 g
Type
reactant
Reaction Step Seven
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Quantity
30 mL
Type
reactant
Reaction Step Seven
Name
Quantity
40 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Using a method based on that in Liebigs Ann. 1995, 1253-1257, a solution of 120 g of tri-n-butyl borate in 250 g of dry tetrahydrofuran was placed under nitrogen in a dried 2 l flask fitted with a dropping funnel and cooled to -50° C. 535 g of a 26.5% strength solution of 4-diethoxymethylphenylmagnesium bromide in THF are then added dropwise at such a rate that the internal temperature does not exceed −40 to −50° C. The mixture is subsequently stirred at −50° C for another 1 hour. 1 l of methyl t-butyl ether (MTBE) is subsequently added and the mixture is hydrolyzed at 5-10° C. using 650 g of 1M sulfuric acid. The aqueous phase was separated off and extracted three times with 500 ml each time of methyl t-butyl ether. The solvent was distilled off under reduced pressure and the crude boronic acid was once again taken up in 0.5 l of water and 185 ml of 5N aqueous potassium hydroxide (pH 14) at 5° C. The aqueous phase was extracted once with 250 ml of MTBE and subsequently, at 5° C., brought to a pH of 1 using 400 ml of 1M sulfuric acid. The precipitate was filtered off, washed twice with 150 ml of ice water and dried. This gives 66.1 g of 4-formylphenylboronic acid (88% of theory) comprising, according to HPLC, 89% of 4-formylphenylboronic acid, 4% of 4-carboxyphenylboronic acid, 3.8% of 4-hydroxymethylphenylboronic acid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
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0 (± 1) mol
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1 L
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650 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
F Damiri, Y Bachra, M Berrada - Chinese Journal of Analytical Chemistry, 2022 - Elsevier
… chitosan and 4-formylphenylboronic acid with potential of … ) based on 4-formylphenylboronic acid has the advantages … cross-linked with 4-formylphenylboronic acid, comprising the …
Number of citations: 18 www.sciencedirect.com
Q Qin, H Li, X Shi, G Xu - Journal of Separation Science, 2015 - Wiley Online Library
The levels of catecholamines, especially dopamine, epinephrine and norepinephrine in urine and plasma have been used to assist the diagnosis and treatment of psychosis. Due to …
Y Oztekin, A Ramanaviciene… - Electroanalysis, 2011 - Wiley Online Library
… electrode modified with 4-formylphenylboronic acid (BA/AHMP/Au electrode) the AHMP/Au electrode was treated with 1,4-dioxan saturated with 4-formylphenylboronic acid solution (BA…
YQ Zhao, HQ Luo, NB Li - Sensors and Actuators B: Chemical, 2009 - Elsevier
… In this paper, p-ATP was assembled on the gold electrode as a bridge and 4-formylphenylboronic acid (BA) was grafted covalently with amino-group of p-ATP and formed an Au–ATP–…
Number of citations: 31 www.sciencedirect.com
RK Shervedani, M Bagherzadeh - … : An International Journal …, 2008 - Wiley Online Library
… The aforementioned method was used in the present work to graft 4-formylphenylboronic acid covalently to the amino-group of the cysteamine and fabricate AuÀCAÀBA SAM electrode. …
E Tanış, M Kurt, S Yalçın, F Ercan - Russian Journal of Physical Chemistry …, 2020 - Springer
… [30] reported O‒H stretching mode at 3685 and 3692 cm –1 for 4‑formylphenylboronic acid pinacol ester compound. In this study, FT–IR bands of O–H stretching vibrations for 3FPBA …
Number of citations: 2 link.springer.com
I Kaur, N Kaur, BP Singh, R Kumar, J Chawla - Toxin Reviews, 2022 - Taylor & Francis
… 4-formylphenylboronic acid was procured from Spectrochem, India. Copper nitrate trihydrate (Cu(NO 3 ) 2 .3H 2 O) (SD Fine Chemicals), sodium hydroxide (NaOH), …
Number of citations: 1 www.tandfonline.com
Y Zhang, D Li, Y Li, J Niu, M Yuan - Analytical Methods, 2023 - pubs.rsc.org
… In this study, polyethylenimine-assisted 3-fluoro-4-formylphenylboronic acid functionalized … And 3-fluoro-4-formylphenylboronic acid was used as an affinity ligand due to its excellent …
Number of citations: 3 pubs.rsc.org
T Klis, S Lulinski, J Serwatowski - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
The molecule of the title compound, 2,3-F2-4-(CHO)C6H2B(OH)2 or C7H5BF2O3, contains a formyl group coplanar with the benzene ring. The boronic acid group is twisted with …
Number of citations: 6 scripts.iucr.org
K Ngamdee, S Martwiset, T Tuntulani… - Sensors and Actuators B …, 2012 - Elsevier
… In the first step, fluorescence was turned on by mixing ARS with 4-formylphenylboronic acid (4-FPBA) to provide the boronate ester. When the boronate ester was formed, the …
Number of citations: 39 www.sciencedirect.com

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